molecular formula C8H11ClFNO2 B7948237 (R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride

(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride

Cat. No.: B7948237
M. Wt: 207.63 g/mol
InChI Key: DPQZVOINFPLYHQ-FJXQXJEOSA-N
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Description

®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride is a chemical compound that belongs to the class of phenols. It is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorophenol.

    Reaction Steps:

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or receptor binding.

Medicine

In medicine, ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride is explored for its therapeutic potential. It may have applications in the treatment of certain diseases due to its unique chemical properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. It may be incorporated into polymers or used as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Amino-2-hydroxyethyl)phenol hydrochloride: Lacks the fluorine atom.

    5-Fluoro-2-hydroxyphenylamine hydrochloride: Lacks the hydroxyl group on the ethyl chain.

    2-(1-Amino-2-hydroxyethyl)-4-fluorophenol hydrochloride: Fluorine atom is in a different position.

Uniqueness

®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride is unique due to the specific arrangement of its functional groups. The presence of the fluorine atom at the 5-position and the combination of amino and hydroxyl groups on the ethyl chain confer distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2.ClH/c9-5-1-2-6(7(10)4-11)8(12)3-5;/h1-3,7,11-12H,4,10H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQZVOINFPLYHQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)O)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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